molecular formula C9H9NO2 B555353 (S)-(-)-Indoline-2-carboxylic acid CAS No. 79815-20-6

(S)-(-)-Indoline-2-carboxylic acid

Cat. No. B555353
CAS RN: 79815-20-6
M. Wt: 163,17 g/mole
InChI Key: QNRXNRGSOJZINA-QMMMGPOBSA-N
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Description

Indoline-2-carboxylic acid is a derivative of indoline, which is a heterocyclic compound. The “S-” in “(S)-(-)-Indoline-2-carboxylic acid” refers to the stereochemistry of the molecule, indicating that it is the “S” (from Latin sinister, meaning left) enantiomer. The carboxylic acid group (-COOH) is a functional group often found in organic compounds, characterized by a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Molecular Structure Analysis

The molecular structure of a compound like “(S)-(-)-Indoline-2-carboxylic acid” would involve an indoline ring (a benzene ring fused to a nitrogen-containing pyrrolidine ring) with a carboxylic acid group attached at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving indoline-2-carboxylic acid would depend on the reaction conditions and the other reactants involved. As a carboxylic acid, it can participate in typical acid-base reactions, esterification reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(-)-Indoline-2-carboxylic acid” would be influenced by its molecular structure. As a carboxylic acid, it is likely to exhibit typical acid properties such as the ability to donate a proton .

Scientific Research Applications

Fluorescence and Photophysical Behavior

(S)-(-)-Indoline-2-carboxylic acid (I2CA) exhibits significant fluorescence and photophysical properties, making it a potential fluorescent probe in peptides and proteins. It shares similar fluorescence characteristics with indoline, but unlike indoline, I2CA displays well-separated 1La and 1Lb states, which are crucial for its fluorescence properties. The spectroscopic and photophysical properties of I2CA have been studied in detail, including pH-dependent absorption and fluorescence characteristics (Allen et al., 2003).

Proline Mimetic and Conformational Properties

I2CA derivatives have been shown to act as mimetics of proline and phenylalanine. They exhibit a unique tendency toward the cis amide isomer in polar solvents, contrary to proline's general preference for the trans isomer. This distinct behavior makes I2CA a promising candidate for designing different secondary structures and new materials (Pollastrini et al., 2021).

Enzymatic Production and Characterization

An esterase from Bacillus aryabhattai B8W22 was found to show high enantioselectivity towards (S)-ethyl indoline-2-carboxylate, converting it to (S)-indoline-2-carboxylic acid. This study included the purification, identification, and characterization of the enzyme, providing insights into its potential industrial application for producing (S)-indoline-2-carboxylic acid (Zhang et al., 2019).

Synthesis from L-Phenylalanine

A method was developed for synthesizing (S)-indoline-2-carboxylic acid using L-phenylalanine as a starting material. This approach involved a nitro amination process, yielding high enantiomeric excess (ee) and demonstrating the feasibility of producing this compound from amino acid precursors (Liu et al., 2013).

Photocatalytic Decarboxylative Amination

Indoline-2-carboxylic acids have been used in a visible light-induced decarboxylative amination process. This process, catalyzed by a metal-free photocatalyst, highlights the potential of I2CA in synthetic organic chemistry, particularly in the generation of α-aminoalkyl radicals (Zhang et al., 2016).

Safety And Hazards

The safety and hazards associated with “(S)-(-)-Indoline-2-carboxylic acid” would depend on factors such as its concentration, the route of exposure, and individual susceptibility. General safety measures for handling carboxylic acids should be followed .

Future Directions

The future directions for research on “(S)-(-)-Indoline-2-carboxylic acid” could involve exploring its potential applications in various fields, studying its reactivity under different conditions, and developing new synthesis methods .

properties

IUPAC Name

(2S)-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXNRGSOJZINA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036449
Record name (S)-(-)-Indoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(S)-(-)-Indoline-2-carboxylic acid

CAS RN

79815-20-6
Record name (S)-Indoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79815-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline-2-carboxylic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079815206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Indoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-dihydro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Indole-2-carboxylic acid, 2,3-dihydro-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLINE-2-CARBOXYLIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57XK524B7M
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
345
Citations
JQ Liu, XX Cao, B Ji, B Zhao - Journal of Chemical & Engineering …, 2013 - ACS Publications
The solubilities of (S)-indoline-2-carboxylilc acid (SIn2CA) in six pure solvents including water, methanol, ethanol, 1-propanol, 2-propanol, and 1-butanol were determined from (283.15 …
Number of citations: 36 pubs.acs.org
MW Allen, JR Unruh, BD Slaughter… - The Journal of …, 2003 - ACS Publications
This paper presents a detailed description of the fluorescence and photophysical behavior of indoline and indoline-2-carboxylic acid (I2CA). Indoline is an analogue of indole lacking …
Number of citations: 19 pubs.acs.org
M Pollastrini, F Lipparini, L Pasquinelli… - The Journal of …, 2021 - ACS Publications
A thorough experimental and computational study on the conformational properties of (S)-indoline-2-carboxylic acid derivatives has been conducted. Methyl (S)-1-acetylindoline-2-…
Number of citations: 4 pubs.acs.org
JQ Liu, XZ Chen, B Ji, BT Zhao - Research on Chemical Intermediates, 2013 - Springer
(S)-Indoline-2-carboxylic acid was synthesized by use of a nitro amination approach with l-phenylalanine as chiral pool. The first step of the synthesis was nitration of l-phenylalanine, …
Number of citations: 5 link.springer.com
DH Kim, CJ Guinosso, GC Buzby Jr… - Journal of medicinal …, 1983 - ACS Publications
1-(3-Mercapto-2-methyl-l-oxopropyl) indoline-2-carboxylic acids (7b) and related compounds were synthesized in order to examine their ability to inhibit angiotensin converting enzyme (…
Number of citations: 75 pubs.acs.org
FJ Sayago, MJ Pueyo, MI Calaza, AI Jiménez… - Chirality, 2011 - Wiley Online Library
An efficient methodology for the preparation of the α‐tetrasubstituted proline analog (S,S,S)‐2‐methyloctahydroindole‐2‐carboxylic acid, (S,S,S)‐(αMe)Oic, and its enantiomer, (R,R,R)‐(…
Number of citations: 13 onlinelibrary.wiley.com
Y Zhang, J Chen, C Chen, S Wu - Catalysts, 2019 - mdpi.com
The strain screened from sludge can selectively hydrolyze (S)-ethyl indoline-2-carboxylate to produce (S)-indoline-2-carboxylic acid. It was identified as the Bacillus aryabhattai strain …
Number of citations: 6 www.mdpi.com
XM Chen, L Zhu, DF Chen, LZ Gong - Angewandte Chemie, 2021 - Wiley Online Library
Chiral indoline‐2‐carboxylic acid has been identified to enable a highly enantioselective Catellani‐type annulation of (hetero)aryl, alkenyl triflate and conjugated vinyl iodides with 4‐(…
Number of citations: 8 onlinelibrary.wiley.com
M Kurokawa, T Sugai - Bulletin of the Chemical Society of Japan, 2004 - journal.csj.jp
An immobilized form of Candida antarctica lipase (Chirazyme L-2) catalyzed enantioselective hydrolysis (E > 1000) of N-Boc-indoline-2-carboxylic acid methyl ester. The reaction …
Number of citations: 31 www.journal.csj.jp
АН Попков - Chemistry of Heterocyclic Compounds, 2013 - osi131.osi.lv
The synthesis is reported of (S)-proline derivatives which contain a 2, 4, 6-trimethyl-, 4-tert-butyl-, or pentamethylbenzyl substituent on the nitrogen atom. Under similar conditions the …
Number of citations: 3 osi131.osi.lv

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